molecular formula C18H18F3NO2 B2735700 3,4-dimethyl-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzamide CAS No. 1170646-68-0

3,4-dimethyl-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzamide

Cat. No.: B2735700
CAS No.: 1170646-68-0
M. Wt: 337.342
InChI Key: MHDYCXYOLODMLE-UHFFFAOYSA-N
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Description

3,4-dimethyl-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzamide is an organic compound that features a trifluoromethyl group, which is known for its significant role in pharmaceuticals, agrochemicals, and materials science. The presence of the trifluoromethyl group often imparts unique properties to the compound, such as increased metabolic stability and lipophilicity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethyl-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzamide typically involves the reaction of 3,4-dimethylbenzoic acid with 2-(3-(trifluoromethyl)phenoxy)ethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for reagent addition and reaction monitoring can enhance the efficiency and scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3,4-dimethyl-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol

Major Products Formed

Scientific Research Applications

3,4-dimethyl-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials with specific properties

Mechanism of Action

The mechanism of action of 3,4-dimethyl-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N,N-dimethyl-3-(trifluoromethyl)benzamide
  • 3-(trifluoromethyl)-N-ethylbenzamide

Uniqueness

3,4-dimethyl-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzamide is unique due to the presence of both the trifluoromethyl group and the 3,4-dimethyl substitution pattern. This combination imparts distinct physicochemical properties, such as enhanced lipophilicity and metabolic stability, which can be advantageous in various applications .

Properties

IUPAC Name

3,4-dimethyl-N-[2-[3-(trifluoromethyl)phenoxy]ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3NO2/c1-12-6-7-14(10-13(12)2)17(23)22-8-9-24-16-5-3-4-15(11-16)18(19,20)21/h3-7,10-11H,8-9H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHDYCXYOLODMLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCCOC2=CC=CC(=C2)C(F)(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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